Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate
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Overview
Description
Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate is a complex organic compound that features a thiophene ring, a benzoyl group, and a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate typically involves multiple steps:
Preparation of Methyl 3-(Chloromethyl)Benzoate: This intermediate is synthesized by reacting benzoic acid with anhydrous thionyl chloride to form benzoic acid chloride, which then reacts with methanol to produce methyl benzoate.
Formation of the Thiophene Derivative:
Coupling Reaction: The final step involves coupling the Methyl 3-(Chloromethyl)Benzoate with the thiophene derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate can undergo various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, sulfonating agents, and nitrating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the thiophene ring can yield halogenated or nitrated derivatives, while nucleophilic substitution can replace the chloromethyl group with various nucleophiles .
Scientific Research Applications
Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents due to its unique structural features.
Materials Science: The compound’s thiophene ring makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used in the development of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(Chloromethyl)Benzoate: An intermediate in the synthesis of the target compound.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share structural similarities.
Uniqueness
Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate is unique due to its combination of a thiophene ring with a benzoyl group and a chloromethyl substituent.
Properties
IUPAC Name |
methyl 3-[[3-(chloromethyl)benzoyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)12-11(5-6-20-12)16-13(17)10-4-2-3-9(7-10)8-15/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDJCZIESZVKBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC(=C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380607 |
Source
|
Record name | Methyl 3-[3-(chloromethyl)benzamido]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-11-5 |
Source
|
Record name | Methyl 3-[3-(chloromethyl)benzamido]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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